BenchChemオンラインストアへようこそ!

Clozapine N-oxide dihydrochloride

Chemogenetics DREADD Neuroscience

Clozapine N-oxide dihydrochloride is the preferred DREADD agonist formulation for systemic in vivo chemogenetics. Its dihydrochloride salt ensures superior aqueous solubility (≥100 mM), enabling precise injectable dosing in saline without neuroactive organic solvents. This formulation delivers 6- to 7-fold higher plasma concentrations than freebase CNO, robust DREADD activation at lower doses, and minimized back-conversion to psychoactive clozapine. With 19-fold lower potency than clozapine at hM4Di (EC50 8.1 nM), it provides a wide dynamic range for behavioral titration. Procure only HPLC-verified ≥98% purity with batch-specific COA to ensure inter-experiment reproducibility in slice electrophysiology, calcium imaging, and large-scale screening.

Molecular Formula C18H21Cl3N4O
Molecular Weight 415.7 g/mol
Cat. No. B2363190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClozapine N-oxide dihydrochloride
Molecular FormulaC18H21Cl3N4O
Molecular Weight415.7 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl
InChIInChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H
InChIKeyMBRGKRXDVKTUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Clozapine N-oxide dihydrochloride: A Water-Soluble DREADD Agonist for Chemogenetic Studies


Clozapine N-oxide dihydrochloride (CAS 2250025-93-3) is a dihydrochloride salt formulation of the major clozapine metabolite clozapine N-oxide, designed to function as a synthetic ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) [1]. It is a primary agonist for engineered human muscarinic DREADDs, including the excitatory hM3Dq and inhibitory hM4Di variants, with a reported pEC50 of 8.31 for the M1 DREADD . This compound is differentiated from its freebase counterpart by enhanced aqueous solubility, a critical parameter for in vitro and in vivo experimental workflows, and exhibits improved pharmacokinetic properties in animal models compared to the freebase form .

Why Clozapine N-oxide dihydrochloride Cannot Be Simply Substituted by Freebase CNO or Other DREADD Agonists


Direct substitution of clozapine N-oxide dihydrochloride with the freebase clozapine N-oxide (CNO) or alternative DREADD agonists (e.g., clozapine, compound 21, DCZ) is precluded by marked differences in aqueous solubility, in vivo pharmacokinetics, and receptor pharmacology. The dihydrochloride salt provides superior water solubility (up to 100 mM) essential for consistent dosing in aqueous buffers, whereas the freebase form requires organic solvents that may confound biological assays . Furthermore, comparative studies demonstrate that CNO, clozapine, and next-generation agonists exhibit divergent potencies at DREADDs (EC50 ranging from 0.42 nM to 8.1 nM) [1] and distinct metabolic fates, including significant back-conversion of CNO to the psychoactive parent drug clozapine, which compromises chemogenetic specificity [2]. These quantitative differences in solubility, potency, and metabolic stability necessitate careful, evidence-based selection rather than generic substitution.

Quantitative Comparative Evidence for Clozapine N-oxide dihydrochloride in DREADD Research


Potency at hM4Di DREADD: CNO vs. Clozapine vs. Compound 21

In a direct comparative study assessing agonist activity at the inhibitory hM4Di DREADD, clozapine N-oxide (CNO) exhibited an EC50 of 8.1 nM, whereas its parent compound clozapine was approximately 19-fold more potent with an EC50 of 0.42 nM. The next-generation agonist compound 21 demonstrated an intermediate potency (EC50 = 2.95 nM) [1]. The dihydrochloride salt of CNO is the water-soluble formulation of this agonist, enabling precise aqueous dosing for the same pharmacological target engagement.

Chemogenetics DREADD Neuroscience

In Vivo Bioavailability: Dihydrochloride Salt vs. Freebase CNO

Clozapine N-oxide dihydrochloride exhibits significantly improved oral bioavailability in animal studies compared to the freebase clozapine N-oxide. Specifically, the dihydrochloride salt formulation achieves a 6- to 7-fold higher peak plasma concentration (Cmax) and reduces the extent of back-conversion to the psychoactive metabolite clozapine . This pharmacokinetic advantage is critical for achieving consistent and predictable DREADD activation in vivo.

Pharmacokinetics Drug Formulation Chemogenetics

Aqueous Solubility: Dihydrochloride Salt vs. Freebase CNO

Clozapine N-oxide dihydrochloride demonstrates high aqueous solubility, reaching concentrations of at least 100 mM in water, which is essential for preparing stock and working solutions in physiological buffers . In contrast, the freebase form of clozapine N-oxide has limited water solubility and typically requires dissolution in organic solvents such as DMSO, which can introduce vehicle-related artifacts in biological assays.

Solubility Formulation In Vitro Assays

Analytical Purity and Characterization for Reproducible Procurement

Commercial lots of clozapine N-oxide dihydrochloride are routinely supplied with high purity, as verified by HPLC. Certificates of Analysis from major vendors report purity levels of ≥99% (Tocris ) and ≥97.62% (Selleck ). This high and well-characterized purity is essential for ensuring lot-to-lot consistency in sensitive DREADD experiments, where impurities could act as confounding agonists or antagonists at endogenous receptors.

Quality Control Analytical Chemistry Procurement

Reduced Histamine H3 Receptor Affinity Compared to Parent Clozapine

In vitro binding studies demonstrate that the parent compound clozapine exhibits significant affinity for the histamine H3 receptor, with a pA2 value of 6.33 [1]. In contrast, its major metabolite clozapine N-oxide shows markedly lower affinity and antagonistic potency at this receptor, indicating that the N-oxide is not a significant contributor to H3 receptor-mediated effects [1]. This differential profile supports the use of CNO as a more selective DREADD actuator with reduced potential for confounding interactions at the histamine H3 receptor.

Off-target binding Receptor Selectivity Chemogenetics

Optimal Use Cases for Clozapine N-oxide dihydrochloride Based on Quantitative Evidence


In Vivo DREADD-Based Chemogenetics Requiring Aqueous Dosing and High Bioavailability

When designing in vivo chemogenetic experiments involving systemic (e.g., intraperitoneal or oral) administration of a DREADD agonist, the dihydrochloride salt is the preferred formulation. Its high aqueous solubility (≥100 mM) allows for precise and convenient preparation of injectable solutions in saline or buffered vehicles . Critically, this formulation provides a 6- to 7-fold higher plasma concentration compared to the freebase CNO, enabling robust DREADD activation at lower administered doses and minimizing the extent of back-conversion to the psychoactive clozapine .

In Vitro Electrophysiology and Calcium Imaging with hM3Dq/hM4Di DREADDs

For in vitro slice electrophysiology or calcium imaging studies using hM3Dq or hM4Di DREADDs, the high aqueous solubility of the dihydrochloride salt facilitates the preparation of concentrated stock solutions (up to 100 mM) that can be diluted directly into physiological buffers, eliminating the need for DMSO . This avoids potential vehicle-induced changes in neuronal excitability or synaptic transmission. Researchers should note the established EC50 of 8.1 nM at hM4Di [1] to guide concentration ranges for their specific assay system, and account for the 19-fold higher potency of the parent compound clozapine to avoid confounding results.

Experimental Designs Requiring Titratable DREADD Activation with Reduced Psychoactive Metabolite Formation

In studies where the psychoactive effects of the parent compound clozapine are a concern (e.g., behavioral assays assessing anxiety, locomotion, or cognition), the dihydrochloride salt of CNO offers a favorable profile. It is 19-fold less potent than clozapine at hM4Di , providing a wider dynamic range for titration. Furthermore, the dihydrochloride salt's improved pharmacokinetics lead to less conversion to clozapine in vivo , reducing the risk of clozapine-mediated off-target effects at dopamine and serotonin receptors. This makes it a suitable choice when the experimental goal requires DREADD-mediated neural modulation without the confounding behavioral influence of an atypical antipsychotic.

Procurement of High-Purity Material for Reproducible Chemogenetic Studies

For laboratories establishing standardized DREADD protocols or conducting large-scale screening, procuring clozapine N-oxide dihydrochloride from vendors providing documented HPLC purity (≥99%) and batch-specific Certificates of Analysis is essential for ensuring experimental reproducibility . The well-characterized analytical profile minimizes the risk of lot-to-lot variability that could stem from impurities or degradation products, which is a critical consideration for long-term research programs and collaborative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clozapine N-oxide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.